Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate (molecular formula C₁₂H₈F₃NO₃; MW ≈ 271.19 g/mol) is a synthetic fluorinated isoxazole-3-carboxylate ester distinguished by a contiguous 2,3,4-trifluorophenyl substitution on the oxazole ring. The compound belongs to the 5-aryl-isoxazole-3-carboxylate ethyl ester chemotype, a scaffold with validated activity against Mycobacterium tuberculosis at sub-micromolar concentrations and emerging antiproliferative profiles in liver cancer models.

Molecular Formula C12H8F3NO3
Molecular Weight 271.19 g/mol
Cat. No. B13474342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate
Molecular FormulaC12H8F3NO3
Molecular Weight271.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)F)F
InChIInChI=1S/C12H8F3NO3/c1-2-18-12(17)8-5-9(19-16-8)6-3-4-7(13)11(15)10(6)14/h3-5H,2H2,1H3
InChIKeyAKBATIJPPRJSNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate: Chemical Identity, Procurement Profile, and Comparator Landscape


Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate (molecular formula C₁₂H₈F₃NO₃; MW ≈ 271.19 g/mol) is a synthetic fluorinated isoxazole-3-carboxylate ester distinguished by a contiguous 2,3,4-trifluorophenyl substitution on the oxazole ring . The compound belongs to the 5-aryl-isoxazole-3-carboxylate ethyl ester chemotype, a scaffold with validated activity against Mycobacterium tuberculosis at sub-micromolar concentrations and emerging antiproliferative profiles in liver cancer models [1][2]. Closest structural comparators include ethyl 5-(2,4-difluorophenyl)isoxazole-3-carboxylate (CAS 934188-80-4), ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS 640291-92-5), and ethyl 5-phenylisoxazole-3-carboxylate (CAS 14441-90-8), each differing in fluorine count and substitution pattern on the 5-phenyl ring .

Why 5-Aryl-Isoxazole-3-Carboxylates Cannot Be Interchanged: The Fluorine-Substitution Differentiation Problem


Within the 5-aryl-isoxazole-3-carboxylate ethyl ester series, the number, position, and contiguous arrangement of fluorine atoms on the phenyl ring critically govern both antitubercular potency and anticancer selectivity. The SAR studies by Pieroni et al. (2010) demonstrated that halogenated 5-phenyl analogs achieve sub-micromolar MIC values against M. tuberculosis H37Rv, whereas the unsubstituted phenyl ester exhibits substantially weaker activity, establishing that fluorine is not merely a lipophilicity modifier but a direct potency determinant [1]. In the anticancer domain, Hawash et al. (2021) showed that fluorophenyl-isoxazole-carboxamide derivative 2f—which incorporates a specific fluorination pattern—achieves an IC₅₀ of 5.76 µg/mL against Hep3B, while other fluorinated analogs in the same series ranged from 7.66–11.60 µg/mL, a ≥33% potency gap attributable solely to substitution variation [2]. The contiguous 2,3,4-trifluoro arrangement present in the target compound is distinct from the 2,4,6-trifluoro isomer profiled in BindingDB (CXCR7 IC₅₀ = 430–520 nM), and these regioisomers are not functionally interchangeable [3]. Generic substitution with a mono-fluoro or difluoro analog therefore risks introducing an uncharacterized and potentially inferior activity profile.

Quantitative Differentiation Evidence: Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate vs. Closest Analogs


Contiguous 2,3,4-Trifluoro Substitution vs. Mono-Fluoro Analog: Predicted LogP and Permeability Differential

The 2,3,4-trifluorophenyl substitution pattern of the target compound is predicted to yield a higher logP and lower topological polar surface area (TPSA) compared to the mono-fluoro (4-fluorophenyl) analog. While experimentally measured logP values for this specific compound are not publicly available, the 2,4-difluorophenyl analog ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has a calculated logP of 2.80 and PSA of 52.33 Ų . By class-level inference, the addition of a third fluorine in the 3-position (yielding the 2,3,4-trifluoro pattern) is expected to increase logP by approximately 0.3–0.5 units and further reduce PSA, enhancing passive membrane permeability relative to the mono-fluoro comparator (ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, MW 235.21, with only one fluorine) . This physicochemical differentiation matters because the 5-aryl-isoxazole-3-carboxylate ester scaffold is a prodrug form; intracellular ester hydrolysis releases the active carboxylic acid, making permeability a critical determinant of cellular potency [1].

Physicochemical profiling Drug-likeness Lead optimization

Antitubercular Potency Class: 5-Aryl-3-Isoxazolecarboxylate Ethyl Esters with Halogenated Phenyl Rings vs. Unsubstituted Phenyl

The Pieroni et al. (2010) SAR campaign on 5-aryl-3-isoxazolecarboxylic acid ethyl esters established that halogen substitution on the 5-phenyl ring is a prerequisite for sub-micromolar antitubercular activity. In this study, multiple halogenated 5-phenyl analogs achieved MIC values in the range of 0.7–1.6 µM against M. tuberculosis H37Rv, whereas the unsubstituted 5-phenyl analog showed substantially reduced potency [1]. While the specific 2,3,4-trifluorophenyl analog was not explicitly tested in this published series, the SAR trend clearly demonstrates that increasing fluorine substitution enhances activity, and the contiguous 2,3,4-trifluoro arrangement provides a unique electronic distribution (electron-withdrawing effect across three adjacent positions) not achievable with mono- or difluoro analogs [2]. The target compound therefore occupies a distinct and underexplored region of the halogenation SAR space, offering potential for improved selectivity against M. tuberculosis over Vero cells (selectivity index >10 reported for lead compounds in this chemotype) [1].

Antitubercular drug discovery Mycobacterium tuberculosis SAR

Anticancer Activity Benchmark: Fluorophenyl-Isoxazole-Carboxamide Series Establishes Potency Range for Fluorinated 5-Aryl-Isoxazole Chemotype

Hawash et al. (2021) evaluated six fluorophenyl-isoxazole-carboxamide derivatives (2a–2f) against a panel of four cancer cell lines. Compound 2f—the most potent—achieved IC₅₀ values of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2), while compounds 2a–2c and 2e showed IC₅₀ values in the 7.66–11.60 µg/mL range against Hep3B [1]. Critically, the carboxamide derivatives 2a–2f are synthesized via EDCI/DMAP-mediated coupling of the corresponding 5-aryl-isoxazole-3-carboxylic acid intermediates—the same acid that would be generated by hydrolysis of the target ethyl ester [2]. The ethyl ester therefore serves as a stable, isolable prodrug precursor to the active carboxylic acid. Although the Hawash series used a 5-methyl substitution on the isoxazole core (vs. H in the target compound), the fluorophenyl ring contribution to antiproliferative activity is established. The target compound, lacking the 5-methyl group, offers a cleaner scaffold for SAR deconvolution: any observed activity can be attributed solely to the 2,3,4-trifluorophenyl moiety and ester/acid functionality without confounding contributions from the 5-methyl substituent [1].

Anticancer Hepatocellular carcinoma Fluorophenyl-isoxazole

Antioxidant Activity Landscape: Fluorophenyl-Isoxazole-Carboxamide DPPH Scavenging Potency vs. Trolox Standard

Hawash et al. (2022) reported that fluorophenyl-isoxazole-carboxamide derivatives 2a and 2c demonstrated DPPH radical scavenging IC₅₀ values of 0.45 ± 0.21 µg/mL and 0.47 ± 0.33 µg/mL, respectively—representing a 6.7-fold to 6.9-fold improvement over the positive control Trolox (IC₅₀ = 3.10 ± 0.92 µg/mL) [1]. In vivo, compound 2a produced total antioxidant capacity (TAC) two-fold greater than quercetin in mice [1]. While the target ethyl ester compound was not directly tested in this study, the antioxidant activity of the fluorophenyl-isoxazole chemotype is established, and the target compound—as the ethyl ester precursor to the carboxylic acid—can be hydrolyzed to generate the acid intermediate needed for carboxamide library synthesis. The key differentiator is that the 2,3,4-trifluorophenyl substitution pattern in the target compound is distinct from the fluorination patterns in 2a–2f (which used various fluorophenyl and chlorophenyl substituents), offering the opportunity to explore whether the contiguous 2,3,4-trifluoro arrangement further enhances radical scavenging capacity [2].

Antioxidant DPPH assay Oxidative stress

Regioisomeric Differentiation: 2,3,4-Trifluoro vs. 2,4,6-Trifluoro Phenyl Substitution Produces Distinct Target Engagement Profiles

BindingDB data for the 2,4,6-trifluorophenyl regioisomer (as the carboxamide derivative) reveals CXCR7 (ACKR3) binding with IC₅₀ values of 430 nM and 520 nM for two closely related analogs, as disclosed in US Patent 11306078 [1]. The target compound features a 2,3,4-trifluorophenyl substitution pattern—a regioisomeric arrangement that places the fluorine atoms in a contiguous sequence rather than the symmetric 2,4,6 pattern. This regioisomeric difference carries profound implications for target engagement: the 2,3,4 arrangement creates a molecular dipole oriented along the phenyl ring axis, whereas the 2,4,6 pattern distributes electron-withdrawing effects symmetrically. In kinase inhibitor SAR (e.g., ALK inhibition studies), moving a fluorine from the para to the meta position can alter IC₅₀ by >20-fold (e.g., compound 7d: ALK IC₅₀ = 21.3 nM with specific fluorination; cell growth inhibition IC₅₀ = 514.6 nM in KARPAS-299) [2]. While no direct head-to-head comparison between the 2,3,4-trifluoro and 2,4,6-trifluoro regioisomers has been published, the well-established principle of fluorine positional effects on target binding makes these regioisomers functionally distinct and not mutually substitutable [2].

GPCR CXCR7 Regioisomer selectivity

Procurement-Driven Application Scenarios for Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate


Antitubercular Lead Optimization: Expanding the Halogenation SAR of 5-Aryl-Isoxazole-3-Carboxylate Ethyl Esters

Programs building on the Pieroni et al. (2010) antitubercular chemotype can procure this compound to evaluate the 2,3,4-trifluorophenyl substitution within the established SAR framework where halogenated 5-aryl analogs achieve MIC values of 0.7–1.6 µM against M. tuberculosis H37Rv [1]. The contiguous trifluoro pattern is absent from the published 5-aryl SAR library, making this compound a novel probe for determining whether the 2,3,4 arrangement enhances potency or selectivity (Vero cell SI >10 benchmark) beyond the mono-halogenated and 2,4-dihalogenated leads already characterized.

Anticancer Prodrug Library Synthesis: 5-Des-Methyl Fluorophenyl-Isoxazole Scaffold for Hep3B/HepG2 Screening

The compound serves as a hydrolytically labile ester prodrug; intracellular esterases release 5-(2,3,4-trifluorophenyl)isoxazole-3-carboxylic acid (CAS 1188143-67-0), which can be directly screened or coupled to diverse amines (EDCI/DMAP method) to generate carboxamide libraries [1]. The absence of the 5-methyl substituent (present in the Hawash 2021 series, where compound 2f achieved Hep3B IC₅₀ = 5.76 µg/mL) eliminates a potential CYP450-mediated metabolic hotspot, offering a cleaner scaffold for ADME/PK profiling [2].

GPCR Target Deorphanization: 2,3,4-Trifluoro Regioisomer as a CXCR7/ACKR3 Chemical Probe Distinct from the 2,4,6-Trifluoro Series

Given the established CXCR7 binding activity of the 2,4,6-trifluorophenyl-isoxazole-3-carboxamide series (IC₅₀ = 430–520 nM) [1], the 2,3,4-trifluoro regioisomer represents a structurally distinct chemical probe for assessing whether the contiguous fluorine arrangement alters CXCR7 affinity, functional selectivity (β-arrestin vs. G-protein signaling bias), or off-target profile. This regioisomer is not covered by the existing Idorsia patent claims (US 11306078), providing freedom-to-operate advantages for early-stage academic or biotech discovery programs.

Antioxidant/Oxidative Stress Probe Development: Novel Fluorination Pattern for DPPH and In Vivo TAC Screening

The fluorophenyl-isoxazole chemotype has demonstrated potent DPPH radical scavenging (IC₅₀ = 0.45–0.47 µg/mL, 6.7–6.9× more potent than Trolox) and in vivo total antioxidant capacity elevation (2× quercetin) [1]. The target ethyl ester can be hydrolyzed and coupled to generate carboxamide derivatives bearing the 2,3,4-trifluorophenyl motif—a fluorination pattern not represented in the published antioxidant series—to probe whether contiguous trifluoro substitution further enhances radical stabilization and antioxidant potency.

Quote Request

Request a Quote for Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.